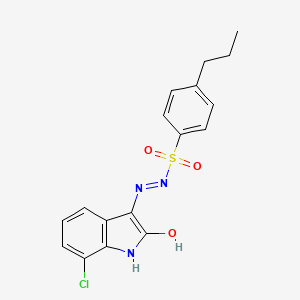![molecular formula C19H26N2O2S B6054904 2-[4-(4-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054904.png)
2-[4-(4-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol, also known as Mepiprazole, is a chemical compound that belongs to the family of piperazine derivatives. It was first synthesized in the 1980s and has been extensively studied for its potential use in the treatment of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(4-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual activity is thought to contribute to its therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-[4-(4-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been shown to have several biochemical and physiological effects. It has been shown to decrease dopamine release in the prefrontal cortex and increase dopamine release in the striatum. Additionally, 2-[4-(4-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been shown to increase serotonin release in the prefrontal cortex. These effects are thought to contribute to its therapeutic effects in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(4-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, which makes it a well-characterized compound. Additionally, it has been shown to have both dopaminergic and serotonergic activity, which makes it a versatile compound for studying the effects of these neurotransmitters. However, 2-[4-(4-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol also has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 2-[4-(4-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol. One potential direction is to further investigate its potential as a radioligand for imaging dopamine receptors in the brain. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential new therapeutic applications for the treatment of neurological disorders. Finally, studies are needed to investigate the long-term effects of 2-[4-(4-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol and to identify potential side effects.
Conclusion:
In conclusion, 2-[4-(4-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol is a promising compound for the treatment of neurological disorders. It has been extensively studied for its potential therapeutic applications and has been shown to have both dopaminergic and serotonergic activity. While there are some limitations to its use in lab experiments, it remains a well-characterized compound that has several potential future directions for research.
Métodos De Síntesis
The synthesis of 2-[4-(4-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol involves the reaction between 4-methoxybenzyl chloride and 2-thienylmethylpiperazine in the presence of sodium hydride. The resulting intermediate is then reduced with sodium borohydride to yield 2-[4-(4-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol. The overall yield of the synthesis is approximately 50% and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2-[4-(4-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been extensively studied for its potential use in the treatment of various neurological disorders such as schizophrenia, depression, anxiety, and Parkinson's disease. It has been shown to have both dopaminergic and serotonergic activity, which makes it a promising candidate for the treatment of these disorders. Additionally, 2-[4-(4-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been studied for its potential use as a radioligand for imaging dopamine receptors in the brain.
Propiedades
IUPAC Name |
2-[4-[(4-methoxyphenyl)methyl]-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-23-18-6-4-16(5-7-18)13-20-9-10-21(17(14-20)8-11-22)15-19-3-2-12-24-19/h2-7,12,17,22H,8-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPFUCNEVJDGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-methyl-2-(2-thienyl)ethyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6054833.png)
![2-[4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6054840.png)
![N-(4-chlorophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6054844.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6054849.png)
![1-(4-chlorophenyl)-N-{[1-(3-methylbenzyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6054871.png)

![1-(3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B6054879.png)
![N-(2,6-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1-piperidinecarboxamide](/img/structure/B6054882.png)
![N-(2-ethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6054887.png)
![5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-isoxazolecarboxamide](/img/structure/B6054888.png)

![4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B6054896.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B6054901.png)
